Cas no 1866604-63-8 (2-(2-Azetidinyl)-1-methyl-1H-imidazole)

2-(2-Azetidinyl)-1-methyl-1H-imidazole structure
1866604-63-8 structure
商品名:2-(2-Azetidinyl)-1-methyl-1H-imidazole
CAS番号:1866604-63-8
MF:C7H11N3
メガワット:137.182340860367
CID:5817508
PubChem ID:130845342

2-(2-Azetidinyl)-1-methyl-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 2-(2-Azetidinyl)-1-methyl-1H-imidazole
    • EN300-1797309
    • 1866604-63-8
    • 2-(azetidin-2-yl)-1-methyl-1H-imidazole
    • インチ: 1S/C7H11N3/c1-10-5-4-9-7(10)6-2-3-8-6/h4-6,8H,2-3H2,1H3
    • InChIKey: CFZQLXUXOANEGG-UHFFFAOYSA-N
    • ほほえんだ: C1(C2CCN2)N(C)C=CN=1

計算された属性

  • せいみつぶんしりょう: 137.095297364g/mol
  • どういたいしつりょう: 137.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 29.8Ų

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 304.3±35.0 °C(Predicted)
  • 酸性度係数(pKa): 9.49±0.40(Predicted)

2-(2-Azetidinyl)-1-methyl-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1797309-10.0g
2-(azetidin-2-yl)-1-methyl-1H-imidazole
1866604-63-8
10g
$6697.0 2023-06-02
Enamine
EN300-1797309-2.5g
2-(azetidin-2-yl)-1-methyl-1H-imidazole
1866604-63-8
2.5g
$3051.0 2023-09-19
Enamine
EN300-1797309-5.0g
2-(azetidin-2-yl)-1-methyl-1H-imidazole
1866604-63-8
5g
$4517.0 2023-06-02
Enamine
EN300-1797309-0.25g
2-(azetidin-2-yl)-1-methyl-1H-imidazole
1866604-63-8
0.25g
$1432.0 2023-09-19
Enamine
EN300-1797309-0.05g
2-(azetidin-2-yl)-1-methyl-1H-imidazole
1866604-63-8
0.05g
$1308.0 2023-09-19
Enamine
EN300-1797309-0.1g
2-(azetidin-2-yl)-1-methyl-1H-imidazole
1866604-63-8
0.1g
$1371.0 2023-09-19
Enamine
EN300-1797309-1g
2-(azetidin-2-yl)-1-methyl-1H-imidazole
1866604-63-8
1g
$1557.0 2023-09-19
Enamine
EN300-1797309-5g
2-(azetidin-2-yl)-1-methyl-1H-imidazole
1866604-63-8
5g
$4517.0 2023-09-19
Enamine
EN300-1797309-0.5g
2-(azetidin-2-yl)-1-methyl-1H-imidazole
1866604-63-8
0.5g
$1495.0 2023-09-19
Enamine
EN300-1797309-1.0g
2-(azetidin-2-yl)-1-methyl-1H-imidazole
1866604-63-8
1g
$1557.0 2023-06-02

2-(2-Azetidinyl)-1-methyl-1H-imidazole 関連文献

2-(2-Azetidinyl)-1-methyl-1H-imidazoleに関する追加情報

2-(2-Azetidinyl)-1-methyl-1H-imidazole (CAS No. 1866604-63-8): A Comprehensive Overview

The compound 2-(2-Azetidinyl)-1-methyl-1H-imidazole (CAS No. 1866604-63-8) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and chemical research. This article delves into the molecular characteristics, synthesis methods, and emerging applications of this compound, while also addressing frequently searched questions and trends in the field.

The 2-(2-Azetidinyl)-1-methyl-1H-imidazole structure combines an azetidine ring with a methyl-substituted imidazole, creating a versatile scaffold for drug discovery. Researchers are particularly interested in its potential as a bioactive intermediate, given its ability to interact with biological targets such as enzymes and receptors. Its CAS number 1866604-63-8 is often searched in databases like PubChem and Reaxys, reflecting its growing relevance in academic and industrial settings.

One of the most searched questions about this compound is: "What are the synthetic routes for 2-(2-Azetidinyl)-1-methyl-1H-imidazole?" The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Recent advancements in green chemistry have also explored catalytic methods to improve yield and reduce waste, aligning with the global push for sustainable practices.

Another trending topic is the compound's potential role in central nervous system (CNS) drug development. The imidazole moiety is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. This aligns with the increasing public interest in mental health therapeutics and neurodegenerative disease research, as evidenced by rising search volumes for terms like "new CNS drugs 2024" and "imidazole-based therapeutics."

From a technical standpoint, the physical and chemical properties of CAS 1866604-63-8 are critical for its handling and application. Its solubility, stability, and reactivity under various conditions are frequently studied, with data often shared in platforms like SciFinder and ChemSpider. Researchers also investigate its spectroscopic profiles (NMR, IR, MS) to ensure purity and confirm structural integrity.

In the context of AI-driven drug discovery, this compound has been flagged in computational screenings for its drug-likeness and binding affinity predictions. The integration of machine learning tools in chemical research has amplified interest in such molecules, as seen in searches for "AI in medicinal chemistry" and "virtual screening of heterocycles."

Lastly, the safety and regulatory aspects of 2-(2-Azetidinyl)-1-methyl-1H-imidazole are often queried. While it is not classified as hazardous under current guidelines, proper laboratory practices are emphasized in material safety data sheets (MSDS). This aligns with the broader industry focus on chemical safety protocols and regulatory compliance.

In summary, 2-(2-Azetidinyl)-1-methyl-1H-imidazole (CAS No. 1866604-63-8) represents a promising candidate for diverse applications, from pharmaceuticals to material science. Its study bridges traditional organic chemistry with cutting-edge technologies, making it a subject of enduring interest in both academic and industrial research.

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